molecular formula C16H12ClNO2 B12468131 4-Chloro-N-(2,6-dimethylphenyl)phthalimide

4-Chloro-N-(2,6-dimethylphenyl)phthalimide

Cat. No.: B12468131
M. Wt: 285.72 g/mol
InChI Key: ILWHHOSXTXSZSE-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,6-dimethylphenyl)phthalimide is an organic compound with the molecular formula C16H12ClNO2 It is a derivative of phthalimide, where the nitrogen atom is substituted with a 4-chloro-2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2,6-dimethylphenyl)phthalimide typically involves the reaction of phthalic anhydride with 4-chloro-2,6-dimethylaniline in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the imide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2,6-dimethylphenyl)phthalimide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions can produce amines.

Scientific Research Applications

4-Chloro-N-(2,6-dimethylphenyl)phthalimide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2,6-dimethylphenyl)phthalimide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2,6-dimethylphenyl)benzamide
  • 4-Chloro-N-(2,6-dimethylphenyl)benzenesulfonamide

Uniqueness

4-Chloro-N-(2,6-dimethylphenyl)phthalimide is unique due to its specific substitution pattern and the presence of the phthalimide moiety

Properties

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

5-chloro-2-(2,6-dimethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H12ClNO2/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,1-2H3

InChI Key

ILWHHOSXTXSZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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